molecular formula C19H20N4O2S B11674500 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Katalognummer: B11674500
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: WDZARUOYFMQQDP-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.

    Introduction of the Sulfanyl Group: The benzodiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Acetohydrazide Moiety: The final step involves the reaction of the sulfanyl-benzodiazole intermediate with an acyl hydrazide, followed by condensation with a hydroxyphenyl aldehyde to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, while the acetohydrazide moiety can form hydrogen bonds or other interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole Derivatives: These compounds share a similar bicyclic structure and have been studied for their biological activities.

    Imidazole Derivatives: These compounds also contain a nitrogen-containing heterocycle and have diverse applications in medicinal chemistry.

Uniqueness

2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is unique due to the combination of its benzodiazole ring, sulfanyl group, and acetohydrazide moiety. This combination of functional groups provides a unique set of chemical and biological properties that are not commonly found in other compounds.

Eigenschaften

Molekularformel

C19H20N4O2S

Molekulargewicht

368.5 g/mol

IUPAC-Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H20N4O2S/c1-3-23-16-10-6-5-9-15(16)20-19(23)26-12-18(25)22-21-13(2)14-8-4-7-11-17(14)24/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b21-13+

InChI-Schlüssel

WDZARUOYFMQQDP-FYJGNVAPSA-N

Isomerische SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=CC=C3O

Kanonische SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=CC=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.